N-[(2S)-2-hydroxypropyl]-N'-phenylurea
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Overview
Description
N-[(2S)-2-hydroxypropyl]-N’-phenylurea is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and applications This compound is characterized by its unique structure, which includes a hydroxypropyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-hydroxypropyl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with (S)-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Phenyl Isocyanate with (S)-2-Hydroxypropylamine:
Industrial Production Methods
In an industrial setting, the production of N-[(2S)-2-hydroxypropyl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-hydroxypropyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenylurea moiety can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while reduction of the phenylurea moiety may produce primary or secondary amines.
Scientific Research Applications
N-[(2S)-2-hydroxypropyl]-N’-phenylurea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2S)-2-hydroxypropyl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and phenylurea moiety can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
N-[(2S)-2-hydroxypropyl]-N’-phenylurea can be compared with other similar compounds, such as:
N-phenylurea: Lacks the hydroxypropyl group, resulting in different chemical reactivity and biological activity.
N-(2-hydroxypropyl)urea: Lacks the phenyl group, leading to variations in its chemical and biological properties.
N-[(2S)-2-hydroxyethyl]-N’-phenylurea: Contains a hydroxyethyl group instead of a hydroxypropyl group, affecting its reactivity and applications.
The uniqueness of N-[(2S)-2-hydroxypropyl]-N’-phenylurea lies in the combination of the hydroxypropyl and phenylurea moieties, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-[(2S)-2-hydroxypropyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)7-11-10(14)12-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H2,11,12,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAXHIGGZMUNSO-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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